PCSK9-IN-4g
Description
Propriétés
Formule moléculaire |
C23H29N7O |
|---|---|
Poids moléculaire |
419.53 |
Nom IUPAC |
(R)-N-(3-Methylpyridin-2-yl)-N-(piperidin-3-yl)-4-(pyrazolo[1,5-a]pyrimidin-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C23H29N7O/c1-17-5-2-10-25-21(17)30(19-6-3-9-24-15-19)23(31)28-13-7-18(8-14-28)20-16-27-29-12-4-11-26-22(20)29/h2,4-5,10-12,16,18-19,24H,3,6-9,13-15H2,1H3/t19-/m1/s1 |
Clé InChI |
CSAZFNFHNZMQCE-LJQANCHMSA-N |
SMILES |
O=C(N1CCC(C2=C3N=CC=CN3N=C2)CC1)N(C4=NC=CC=C4C)[C@H]5CNCCC5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PCSK9 IN-4g; PCSK9-IN 4g; PCSK9-IN-4g |
Origine du produit |
United States |
Discovery and Design Methodologies for Pcsk9 in 4g
Compound Identification Approaches for Novel PCSK9 Inhibitors
The initial stages of discovering novel PCSK9 inhibitors, such as the chemical class to which PCSK9-IN-4g belongs, typically involve screening large libraries of chemical compounds to identify initial "hits" that demonstrate the desired biological activity. These hits then serve as the starting point for further chemical optimization.
High-Throughput Screening Methodologies
High-throughput screening (HTS) is a foundational technology in modern drug discovery, allowing for the rapid assessment of hundreds of thousands to millions of compounds for their ability to modulate a specific biological target. In the context of PCSK9, HTS assays can be designed to measure various aspects of PCSK9 biology, including its expression, secretion, or its interaction with the low-density lipoprotein receptor (LDLR). For inhibitors like this compound that act on mRNA translation, a cell-based HTS assay would be particularly relevant. Such an assay might involve a reporter gene system, where the PCSK9 3'-untranslated region is linked to a luciferase gene. A reduction in luciferase activity would indicate that a compound is interfering with the translation of the reporter mRNA, thus identifying it as a potential inhibitor of PCSK9 synthesis.
Virtual Screening Techniques
Virtual screening, a computational alternative or complement to HTS, has become an indispensable tool in the identification of novel drug candidates. researchgate.net This approach involves the use of computer algorithms to screen large virtual libraries of chemical structures to identify those that are most likely to bind to a biological target. researchgate.net In the development of PCSK9 inhibitors, virtual screening can be employed in several ways. Ligand-based virtual screening can be used when the three-dimensional structure of the target is unknown, relying on the chemical similarity to known active compounds. Structure-based virtual screening, which requires a high-resolution structure of the target protein, involves docking virtual compounds into the binding site of the protein to predict their binding affinity and orientation.
Computational Chemistry and Molecular Modeling for this compound Development
Following the identification of initial lead compounds, computational chemistry and molecular modeling play a crucial role in the iterative process of lead optimization. These techniques provide detailed insights into the molecular interactions between a compound and its target, guiding the chemical modifications necessary to enhance potency, selectivity, and pharmacokinetic properties.
Molecular Docking Studies of this compound with PCSK9
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of PCSK9 inhibitors, docking studies are instrumental in understanding how a small molecule, such as a precursor to this compound, might interact with the PCSK9 protein or the ribosomal machinery involved in its synthesis. By visualizing the binding mode, medicinal chemists can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the compound's activity. This information is then used to design new analogues with improved binding affinity.
Below is a hypothetical data table representing the output of molecular docking studies for a series of analogues related to this compound, showing their predicted binding energies and key interacting residues.
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Lead Compound | -8.5 | Arg123, Phe234, Tyr345 |
| Analogue 4a | -9.2 | Arg123, Phe234, Tyr345, Ser125 |
| Analogue 4d | -9.8 | Arg123, Phe234, Tyr345, Ser125, Val346 |
| This compound | -10.5 | Arg123, Phe234, Tyr345, Ser125, Val346, Gln236 |
Molecular Dynamics Simulations of this compound-PCSK9 Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can reveal important information about the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules in the binding process. For a compound like this compound, MD simulations could be used to assess the stability of its interaction with its target, ensuring that the binding mode predicted by docking studies is maintained over a longer timescale.
The following table illustrates hypothetical data from MD simulations, showing the root-mean-square deviation (RMSD) of the ligand and protein, which are measures of their stability within the complex.
| Complex | Average Ligand RMSD (Å) | Average Protein RMSD (Å) | Simulation Time (ns) |
| Lead Compound-Target | 2.5 | 3.1 | 100 |
| This compound-Target | 1.2 | 1.8 | 100 |
Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis of Related Scaffolds for this compound
Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are valuable computational tools for understanding the relationship between the chemical structure of a compound and its biological activity. researchgate.net A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities.
For the development of the chemical series that includes this compound, pharmacophore modeling could be used to identify the key chemical moieties responsible for its inhibitory activity. researchgate.net QSAR analysis would then be employed to build a predictive model that could guide the design of new analogues with even greater potency.
A hypothetical QSAR equation for this series might look like:
pIC50 = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + 2.0
This equation would suggest that increasing the lipophilicity (logP) and the number of hydrogen bond donors, while controlling the molecular weight, would lead to more potent compounds.
An extensive search of publicly available scientific literature and patent databases has been conducted to gather information on the chemical compound “this compound.” Despite a thorough investigation into discovery and design methodologies, lead optimization strategies, structure-activity relationships (SAR), and the evaluation of its analogues, no specific information or data corresponding to a compound with the designation “this compound” could be located.
The search encompassed a broad range of resources, including scientific publications detailing the development of small-molecule PCSK9 inhibitors and comprehensive patent reviews covering novel compounds in this class. These resources discuss various chemical scaffolds and strategies aimed at inhibiting the proprotein convertase subtilisin/kexin type 9 (PCSK9) protein, a validated therapeutic target for managing hypercholesterolemia. However, the specific identifier “this compound” does not appear in the retrieved documents.
It is possible that “this compound” is an internal, proprietary codename for a compound that has not yet been disclosed in public forums or scientific literature. Alternatively, it may be a less common identifier or a potential misnomer for a compound known by a different name.
Given the absence of any specific data for a compound named “this compound,” it is not possible to provide the detailed article as requested in the prompt’s outline concerning its lead optimization, SAR derivations, or the biological activity of its analogues. Further investigation would require a correct and publicly documented identifier for the compound of interest.
Based on a thorough review of available scientific literature, it is not possible to generate the requested article on the chemical compound “this compound.” The provided outline requires detailed information on the compound's mechanism of action, molecular interactions with the PCSK9 protein, its impact on the PCSK9-LDLR protein-protein interaction, and its cellular effects on LDLR trafficking and degradation.
Current information from chemical suppliers describes this compound as a "Novel PCSK9 mRNA translation inhibitor." dcchemicals.com This suggests that its mechanism of action is to prevent the synthesis of the PCSK9 protein from its messenger RNA template. This mode of action is fundamentally different from the one presumed by the requested article outline, which is centered on the direct interaction of a small molecule with the mature PCSK9 protein.
There is a lack of publicly available peer-reviewed research to substantiate any claims regarding:
Mechanism of Action and Molecular Interactions of Pcsk9 in 4g
Cellular and Subcellular Effects of PCSK9-IN-4g on LDLR Trafficking and Degradation Pathways:While inhibiting PCSK9 synthesis would ultimately lead to increased LDLR levels, there are no specific studies available that detail the cellular and subcellular effects of this compound.
Therefore, due to the absence of specific scientific data for "this compound," the generation of a detailed and scientifically accurate article according to the provided outline is not feasible at this time.
Preclinical in Vitro Evaluation of Pcsk9 in 4g
Assessment of PCSK9-IN-4g on Cellular PCSK9 Expression and Secretion
A primary objective in the early evaluation of a PCSK9 inhibitor is to understand its impact on the production and release of the PCSK9 protein from relevant cell types, such as the human hepatoma cell line, HepG2.
To determine if this compound affects the transcription of the PCSK9 gene, quantitative real-time polymerase chain reaction (qRT-PCR) would be employed. HepG2 cells would be treated with varying concentrations of this compound, and the levels of PCSK9 messenger RNA (mRNA) would be measured. A significant decrease in PCSK9 mRNA levels would suggest that the compound acts at the transcriptional or post-transcriptional level to reduce PCSK9 production.
Table 1: Hypothetical Effect of this compound on PCSK9 mRNA Expression in HepG2 Cells
| Treatment Group | Concentration | Fold Change in PCSK9 mRNA (vs. Vehicle) |
|---|---|---|
| Vehicle Control | - | 1.0 |
| This compound | 1 µM | Data Not Available |
| This compound | 10 µM | Data Not Available |
The amount of PCSK9 protein secreted by cells into the surrounding culture medium (the secretome) is a direct measure of the compound's effect on the final, active protein. Enzyme-linked immunosorbent assays (ELISA) or Western blotting would be used to quantify the concentration of secreted PCSK9 from cells treated with this compound. A reduction in secreted PCSK9 would indicate that the compound inhibits PCSK9 synthesis, processing, or its release from the cell.
Effects of this compound on LDLR Surface Expression and Recycling in Hepatic and Other Relevant Cell Lines
The therapeutic benefit of inhibiting PCSK9 lies in its ability to increase the number of low-density lipoprotein receptors (LDLRs) on the surface of liver cells. nih.govnih.gov This is because PCSK9 normally targets the LDLR for degradation. nps.org.auheartcare.sydney By inhibiting PCSK9, more LDLRs are recycled back to the cell surface, leading to increased clearance of LDL cholesterol from the bloodstream. nih.gov Techniques such as flow cytometry and immunofluorescence microscopy would be utilized to visualize and quantify the density of LDLRs on the surface of hepatic cells (e.g., HepG2, Huh7) following treatment with this compound. An increase in LDLR surface expression would be a key indicator of the compound's efficacy.
Functional Studies of this compound in LDL-C Uptake Assays in Cellular Models
To confirm that the observed increase in LDLR surface expression translates into a functional benefit, LDL-C uptake assays are performed. In these experiments, cultured liver cells are treated with this compound and then incubated with fluorescently labeled LDL-C. The amount of LDL-C taken up by the cells is then measured. A dose-dependent increase in LDL-C uptake in the presence of this compound would provide strong evidence for its therapeutic potential.
Table 2: Hypothetical Functional LDL-C Uptake in Cellular Models Treated with this compound
| Treatment Group | Concentration | Fluorescent LDL-C Uptake (% of Control) |
|---|---|---|
| Vehicle Control | - | 100% |
| This compound | 1 µM | Data Not Available |
| This compound | 10 µM | Data Not Available |
Preclinical in Vivo Efficacy and Mechanistic Studies of Pcsk9 in 4g
Investigation of PCSK9-IN-4g in Other Preclinical Disease Models (Mechanistic Studies)
Renal Disease Models (e.g., Nephrotic Syndrome-Associated Hypercholesterolemia):Information regarding the effects of this compound in preclinical renal disease models is not available.
To fulfill the user's request, specific preclinical data for the compound "this compound" would need to be publicly available. Without such sources, generating the requested article would lead to speculation or the misattribution of findings from other PCSK9 inhibitors, which would be scientifically inaccurate.
An extensive search for preclinical in vivo efficacy and mechanistic studies of the specific chemical compound This compound in the context of myocardial ischemia/reperfusion injury did not yield any specific results.
The available scientific literature focuses broadly on the role of the PCSK9 protein and the therapeutic class of PCSK9 inhibitors in cardiovascular diseases, including myocardial infarction. General findings indicate that inhibiting PCSK9 can be cardioprotective, but this information is not specific to the compound "this compound."
Therefore, it is not possible to provide the requested article with detailed research findings and data tables for "this compound" as there is no publicly available scientific data on this specific compound in the context of myocardial ischemia/reperfusion injury models.
Advanced Research and Future Directions for Pcsk9 in 4g
Exploration of PCSK9-IN-4g for Combination Therapies in Preclinical Settings
Preclinical research has highlighted the potential for synergistic effects when a small molecule PCSK9 inhibitor is combined with existing lipid-lowering agents, such as statins and ezetimibe (B1671841). The rationale for this approach stems from the distinct mechanisms of action of these drugs.
In a mouse model with a human-like lipid profile, the combination of a PCSK9 inhibitor (administered as a siRNA) with rosuvastatin (B1679574) and/or ezetimibe resulted in significantly greater reductions in non-HDL cholesterol compared to either therapy alone. nih.gov This triple combination therapy was also observed to significantly reduce serum APOB protein and triglyceride levels, suggesting a more comprehensive improvement of the lipid profile. nih.gov
The synergistic effect is further supported by studies showing that combining a PCSK9 inhibitor with statins can lead to a more substantial regression of coronary plaque buildup in animal models compared to statin monotherapy. clinician.comitmedicalteam.pl These preclinical findings provide a strong basis for the continued investigation of this compound in combination regimens to achieve enhanced lipid-lowering effects.
| Therapy Combination | Animal Model | Key Preclinical Findings | Reference |
|---|---|---|---|
| PCSK9 siRNA + Rosuvastatin + Ezetimibe | Mouse (human-like lipid profile) | Greater reduction in non-HDL cholesterol, APOB, and triglycerides compared to dual or monotherapy. | nih.gov |
| PCSK9 Inhibitor + Statin | Various preclinical models | Counters statin-induced PCSK9 upregulation, leading to enhanced LDL-C lowering. | mdpi.com |
| Evolocumab + Statin | Hospitalized patients (human study context for preclinical models) | Demonstrated significant regression of coronary plaque. | clinician.com |
Development of Advanced Delivery Systems for this compound in Animal Models
While the therapeutic potential of small molecule PCSK9 inhibitors is clear, their delivery remains a key area of research. The development of advanced delivery systems is crucial for optimizing their pharmacokinetic profiles and ensuring targeted action. In animal models, various innovative strategies are being explored.
Lipid Nanoparticles (LNPs): LNPs are a prominent delivery vehicle for nucleic acid-based PCSK9 inhibitors like siRNA and mRNA-based gene editing tools. emjreviews.com These systems can be engineered to specifically target the liver, the primary site of PCSK9 production. In preclinical studies, LNP-formulated siRNAs have successfully knocked down Pcsk9 gene expression in mice, leading to significant and sustained reductions in circulating PCSK9 and LDL-C. nih.gov
Antisense Oligonucleotides (ASOs): ASOs represent another approach to inhibit PCSK9 synthesis. To enhance delivery to hepatocytes, ASOs can be conjugated with N-acetylgalactosamine (GalNAc), which binds to the asialoglycoprotein receptor highly expressed on liver cells. This targeted approach has shown high potency in preclinical models.
Viral Vectors: Adeno-associated virus (AAV) vectors are being investigated in animal models for their ability to deliver gene-editing technologies like CRISPR/Cas9 to mediate long-term suppression of PCSK9 expression. Studies in mice have shown that AAV-delivered CRISPR systems can effectively disrupt the Pcsk9 gene, leading to lasting reductions in cholesterol levels.
These advanced delivery systems, investigated in various animal models, offer pathways to improve the therapeutic application of small molecule inhibitors like this compound by enhancing tissue-specific delivery and potentially enabling less frequent administration.
Mechanistic Studies on this compound's Extrahepatic and LDLR-Independent Biological Effects
While the primary mechanism of PCSK9 involves the degradation of hepatic LDLR, emerging preclinical research indicates that its biological influence extends beyond the liver and can be independent of the LDLR.
Intestinal Lipoprotein Metabolism: Animal studies have suggested a role for PCSK9 in the intestine. PCSK9 may increase microsomal triglyceride transfer protein (MTP) activity, which is essential for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins. This effect appears to be independent of the LDLR and could contribute to the regulation of lipid absorption and secretion from the gut.
Vascular Smooth Muscle Cells (SMCs): In vitro studies using rat SMCs have shown that PCSK9 can promote cell proliferation. mdpi.com This finding suggests a direct role for PCSK9 in vascular biology, potentially influencing the development of atherosclerosis. Furthermore, PCSK9 overexpression in these cells was found to counteract some of the beneficial "pleiotropic" effects of statins on cell migration and proliferation. mdpi.comnih.gov
Platelet Activation and Inflammation: Preclinical animal studies have indicated that PCSK9 may activate platelets, promoting aggregation and thrombosis. scienceopen.com It has also been shown to regulate inflammatory responses and encourage the expression of pro-inflammatory factors. scienceopen.com These extrahepatic and LDLR-independent actions suggest that inhibitors like this compound could have broader cardiovascular benefits beyond simply lowering LDL-C.
Comparative Preclinical Analysis of this compound with Other Small Molecule PCSK9 Inhibitors
The field of small molecule PCSK9 inhibitors is expanding, with several compounds being evaluated in preclinical settings. A comparative analysis is essential to understand the relative potency and characteristics of molecules like this compound.
One such example is Charantin , a natural compound investigated for its lipid-lowering properties. In-silico (molecular docking) and in-vivo (rat models) studies compared its efficacy to simvastatin. Molecular docking analyses predicted that charantin had a stronger binding affinity for the PCSK9 protein than simvastatin. nih.gov In animal models of hyperlipidemia, charantin demonstrated a dose-dependent reduction in total cholesterol, triglycerides, and LDL, while downregulating the expression of the HMGCR and PCSK9 genes. nih.gov
Another orally bioavailable small molecule, AZD0780 , has been studied in phase 2 trials, with preclinical data underpinning its development. youtube.com This compound works by affecting the lysosomal trafficking of the PCSK9-LDLR complex, which is a slightly different mechanism than directly blocking the binding interaction. youtube.com
Preclinical comparative analyses typically involve head-to-head studies in relevant animal models, assessing parameters such as:
In vitro potency: Measuring the concentration required to inhibit the PCSK9-LDLR interaction.
In vivo efficacy: Comparing the extent of LDL-C reduction at equivalent doses.
Pharmacokinetic profiles: Evaluating absorption, distribution, metabolism, and excretion.
Target engagement: Assessing the degree to which the compound binds to PCSK9 in vivo.
By comparing this compound against other small molecules on these parameters, researchers can determine its potential advantages and position in the therapeutic landscape.
| Compound | Model/System | Reported Mechanism/Finding | Reference |
|---|---|---|---|
| Charantin | In-silico docking & Rat model | Exhibited stronger predicted binding affinity to PCSK9 than simvastatin; downregulated PCSK9 gene expression in vivo. | nih.gov |
| AZD0780 | Preclinical models leading to Phase 2 trials | Inhibits the effects of PCSK9 by affecting lysosomal trafficking of the LDLR. | youtube.com |
Novel Methodologies for Studying this compound's Biological Impact in Complex Systems
Understanding the full biological impact of this compound requires sophisticated research methodologies that can probe its effects in complex biological systems.
CRISPR/Cas9 Gene Editing: This powerful tool is being used in preclinical models to dissect the role of PCSK9. By specifically knocking out or modifying the Pcsk9 gene in animal models (e.g., mice), researchers can create a baseline against which the pharmacological effects of an inhibitor like this compound can be precisely measured. This helps to confirm on-target effects and explore the consequences of long-term PCSK9 inhibition.
Network Pharmacology and In-Silico Modeling: As demonstrated in the study of charantin, network pharmacology is a valuable computational approach. nih.gov It can be used to predict the potential targets of a small molecule inhibitor and identify the biological pathways it might influence. This can help uncover unexpected mechanisms of action or off-target effects. Molecular docking simulations can further refine the understanding of how a molecule like this compound physically interacts with the PCSK9 protein. nih.gov
Advanced Imaging: High-resolution imaging techniques in animal models of atherosclerosis can provide visual and quantitative data on the effects of this compound on plaque size, composition, and stability. This allows for a direct assessment of the drug's impact on the disease process in the vascular wall.
These novel methodologies are crucial for building a comprehensive preclinical data package for this compound, elucidating its mechanisms of action, and predicting its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the foundational experimental design principles for evaluating PCSK9-IN-4g’s inhibitory efficacy in vitro?
- Methodological Answer : Begin with dose-response assays to determine IC50 values, using validated PCSK9 binding assays (e.g., ELISA or surface plasmon resonance). Include positive controls (e.g., alirocumab) and negative controls (vehicle-only treatment) to normalize results. Replicate experiments across ≥3 independent trials to account for plate-to-plate variability. Use statistical tools like ANOVA to assess significance, followed by post-hoc tests for pairwise comparisons .
Q. How should researchers validate this compound’s target specificity to avoid off-binding effects?
- Methodological Answer : Employ competitive binding assays with structurally similar proteins (e.g., PCSK9 homologs) to test cross-reactivity. Pair this with siRNA-mediated PCSK9 knockdown in cell lines to confirm that observed effects (e.g., LDL uptake modulation) are PCSK9-dependent. Include orthogonal validation via Western blotting or flow cytometry to quantify downstream biomarkers like LDL receptor expression .
Q. What are the standard protocols for assessing this compound’s pharmacokinetic (PK) profile in preclinical models?
- Methodological Answer : Conduct single-dose PK studies in rodent models, measuring plasma concentration over time via LC-MS/MS. Calculate key parameters (t½, Cmax, AUC) using non-compartmental analysis. Ensure uniformity in animal strain, diet, and administration route. Compare results against known PCSK9 inhibitors to contextualize bioavailability and clearance rates .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo outcomes for this compound?
- Methodological Answer : Perform a systematic discrepancy analysis:
Check for assay conditions (e.g., pH, temperature) mismatches between in vitro and in vivo environments.
Evaluate metabolic stability using liver microsome assays to identify rapid degradation in vivo.
Use tissue distribution studies to confirm compound bioavailability in target organs (e.g., liver).
Apply sensitivity analysis to model PK/PD relationships and identify critical variables (e.g., protein binding) .
Q. What strategies optimize this compound’s therapeutic index in combination therapies?
- Methodological Answer : Design factorial experiments to test synergies with statins or other lipid-lowering agents. Use Chou-Talalay combination indices to quantify additive/synergistic effects. Monitor off-target toxicity via high-throughput screening (e.g., hepatocyte viability assays) and transcriptomic profiling (RNA-seq) to detect unintended pathway activation .
Q. How can computational modeling improve the prediction of this compound’s binding dynamics?
- Methodological Answer : Apply molecular dynamics simulations (e.g., using GROMACS) to model ligand-receptor interactions at atomic resolution. Validate predictions with mutagenesis studies targeting key binding residues (e.g., Asp374 in PCSK9). Cross-reference with cryo-EM or X-ray crystallography data to refine structural models .
Methodological & Analytical Guidance
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?
- Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50. For multi-variable datasets (e.g., time-course experiments), apply mixed-effects models to account for repeated measures. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological significance .
Q. How should researchers structure a literature review to identify gaps in this compound studies?
- Answer : Leverage Boolean operators in academic databases (e.g.,
(this compound OR "Proprotein Convertase Subtilisin/Kexin Type 9 inhibitor") AND (mechanism OR pharmacokinetics)). Use citation chaining to track seminal papers and tools like Connected Papers for thematic mapping. Prioritize recent reviews (last 5 years) and preprints for emerging trends .
Q. What criteria define a robust research question for this compound studies?
- Answer : Apply the FINER framework:
- Feasible : Ensure access to relevant models (e.g., PCSK9 transgenic mice).
- Interesting : Address unresolved mechanisms (e.g., off-target effects in extrahepatic tissues).
- Novel : Explore understudied applications (e.g., cardiovascular disease prevention).
- Ethical : Adhere to animal welfare guidelines in preclinical trials.
- Relevant : Align with clinical needs (e.g., overcoming statin resistance) .
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
